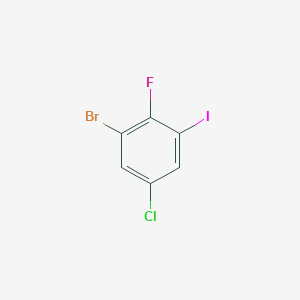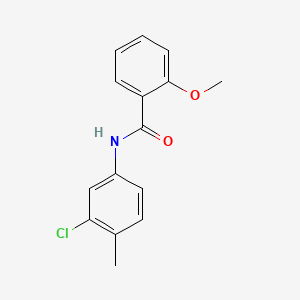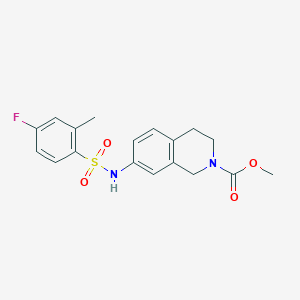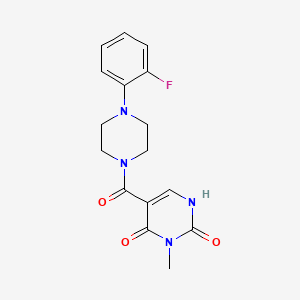
5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of molecules containing piperazine and pyrimidine moieties, similar to the compound , involves multiple steps, including cyclization reactions and the introduction of fluorophenyl groups. For instance, Watanabe et al. (1992) reported on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-fluorobenzoyl piperidine groups, indicating a methodological approach that could be adapted for synthesizing the target compound (Watanabe et al., 1992). Additionally, the Dieckmann cyclization route has been utilized for forming piperazine-2,5-diones, showcasing a relevant synthetic strategy for constructing the piperazine core of the molecule (Aboussafy & Clive, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule often features complex arrangements of rings and substituents. For example, Barakat et al. (2016) described the molecular structure of a related compound using X-ray crystallography, emphasizing the importance of such techniques in confirming molecular geometry and the arrangement of functional groups (Barakat et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of the target molecule can be inferred from its functional groups. Compounds with piperazine and pyrimidine cores exhibit a range of reactions, such as nucleophilic substitutions and cyclizations. For instance, Cho et al. (2004) explored the one-pot synthesis of symmetrical 1,4-disubstituted piperazine-2,5-diones, demonstrating the reactivity of similar structural frameworks (Cho et al., 2004).
Scientific Research Applications
Synthesis and Characterization
- The compound has been a subject in the synthesis and characterization studies, where its structure and properties were confirmed using spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Chemical Synthesis Approaches
- Various synthetic routes have been explored for the production of piperazine derivatives. For instance, the Dieckmann cyclization route was employed for producing piperazine-2,5-diones, showcasing the chemical versatility and synthetic potential of such compounds (Aboussafy & Clive, 2012).
- A facile synthesis route was also developed for novel herbicidal 1-phenyl-piperazine-2,6-diones, indicating the utility of such compounds in agricultural applications (Li et al., 2005).
Biological and Pharmacological Research
- Piperazine derivatives have been synthesized and tested for their anticonvulsant activities, showcasing their potential in pharmaceutical applications (Obniska et al., 2012).
- The study of receptor-ligand interactions for novel analogs of lead structures containing piperazine derivatives has provided insights into their potential as serotonin 5-HT7 receptor agents with antidepressant activity (Kucwaj-Brysz et al., 2018).
- Piperazine derivatives have also been synthesized and evaluated for their antiviral and antimicrobial activities, indicating their broad-spectrum utility in combating various infectious diseases (Reddy et al., 2013).
properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-19-14(22)11(10-18-16(19)24)15(23)21-8-6-20(7-9-21)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBPYQHJBNAPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)

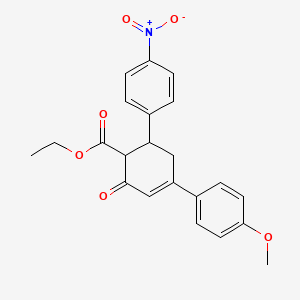

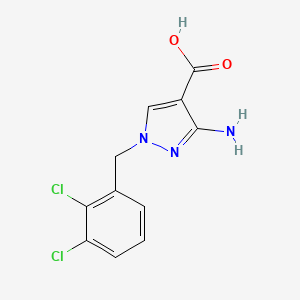



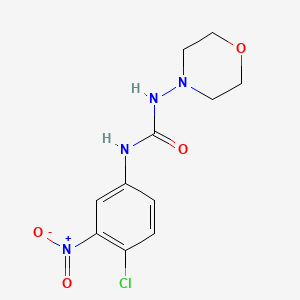
![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)
